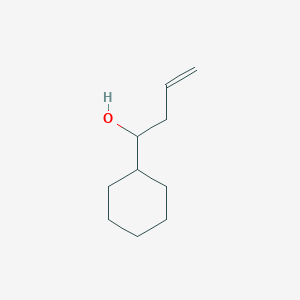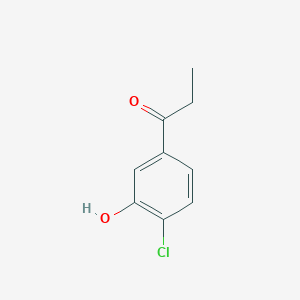
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a 4-aryl piperidine derivative, specifically 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid . It serves as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development for targeted protein degradation. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. Incorporating rigidity into the linker region of bifunctional protein degraders can impact their 3D orientation and optimize drug-like properties .
Preparation Methods
Synthetic Routes:: The synthetic route to prepare this compound involves several steps
Protection of Piperidine Amine Group: The piperidine amine group is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of Chloropyrimidine Ring: The chloropyrimidine ring is introduced via appropriate synthetic methods.
Deprotection and Carboxylation: Removal of the Boc protecting group and subsequent carboxylation yield the final compound.
Industrial Production Methods:: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes with optimized conditions.
Chemical Reactions Analysis
Reactions::
Deprotection: Removal of the Boc group using acid or other suitable reagents.
Carboxylation: Introduction of the carboxylic acid group.
Chlorination: Formation of the chloropyrimidine ring.
Boc Deprotection: Acidic conditions (e.g., trifluoroacetic acid).
Carboxylation: Carbon dioxide (CO₂) under basic conditions.
Chlorination: Chlorinating agents (e.g., thionyl chloride).
Major Products:: The major product is 4-((1-(piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid .
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for PROTACs.
Biology: For targeted protein degradation studies.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in drug discovery and chemical biology research.
Mechanism of Action
The compound’s mechanism involves binding to specific protein targets, leading to their ubiquitination and subsequent proteasomal degradation. Specific pathways and molecular targets vary depending on the PROTAC design.
Comparison with Similar Compounds
While this compound is unique due to its specific structure, related compounds include:
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: (similar Boc-protected piperidine derivative).
2-AMINO-2-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)ACETIC ACID: (another Boc-protected piperidine derivative).
4-N-Boc-piperidine: (a related compound with a cyano group).
Properties
Molecular Formula |
C15H21ClN4O4 |
|---|---|
Molecular Weight |
356.80 g/mol |
IUPAC Name |
2-chloro-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H21ClN4O4/c1-15(2,3)24-14(23)20-6-4-9(5-7-20)18-11-10(12(21)22)8-17-13(16)19-11/h8-9H,4-7H2,1-3H3,(H,21,22)(H,17,18,19) |
InChI Key |
LIMBQENMSPNJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)








